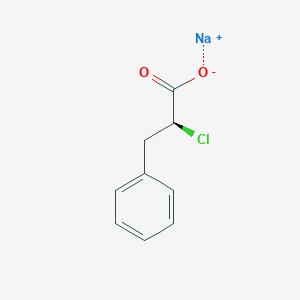
(S)-CPP sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-CPP sodium salt, also known as (S)-3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid sodium salt, is a chemical compound widely used in scientific research. It is a derivative of piperazine and is known for its role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is crucial in neuropharmacology studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-CPP sodium salt typically involves the reaction of piperazine derivatives with phosphonic acid. The process begins with the protection of the piperazine nitrogen atoms, followed by the introduction of the phosphonic acid group. The final step involves deprotection and conversion to the sodium salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-CPP sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
(S)-CPP sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a tool to study NMDA receptor functions and their role in synaptic plasticity and memory formation.
Medicine: Research involving this compound contributes to understanding neurological disorders and developing potential treatments for conditions like Alzheimer’s disease and epilepsy.
Industry: It is used in the development of pharmaceuticals and as a reference compound in quality control processes.
Mécanisme D'action
(S)-CPP sodium salt exerts its effects by antagonizing the NMDA receptor, a type of glutamate receptor in the brain. This receptor plays a key role in synaptic transmission and plasticity. By blocking the receptor, this compound inhibits the excitatory neurotransmission mediated by glutamate, which is crucial in studying neuropharmacological processes and potential therapeutic interventions.
Comparaison Avec Des Composés Similaires
®-CPP sodium salt: The enantiomer of (S)-CPP sodium salt, with similar but distinct pharmacological properties.
AP5 (2-Amino-5-phosphonopentanoic acid): Another NMDA receptor antagonist used in research.
MK-801 (Dizocilpine): A non-competitive NMDA receptor antagonist with different binding properties.
Uniqueness: this compound is unique due to its specific antagonistic action on the NMDA receptor and its stereochemistry, which influences its binding affinity and pharmacological effects. This makes it a valuable tool in neuropharmacological research, providing insights into the role of NMDA receptors in various physiological and pathological processes.
Propriétés
Formule moléculaire |
C9H8ClNaO2 |
|---|---|
Poids moléculaire |
206.60 g/mol |
Nom IUPAC |
sodium;(2S)-2-chloro-3-phenylpropanoate |
InChI |
InChI=1S/C9H9ClO2.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6H2,(H,11,12);/q;+1/p-1/t8-;/m0./s1 |
Clé InChI |
HMHPCHNNVOLTFC-QRPNPIFTSA-M |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)[O-])Cl.[Na+] |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)[O-])Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B15086382.png)
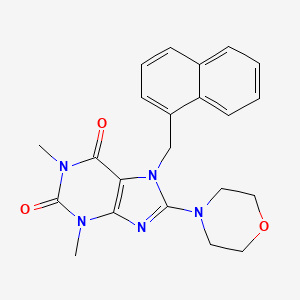
![N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15086398.png)
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15086401.png)
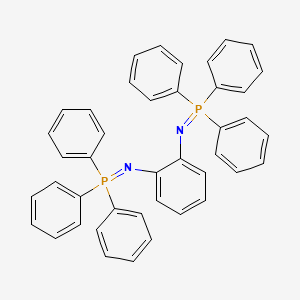
![2-[(3-chlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15086413.png)
![2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15086424.png)
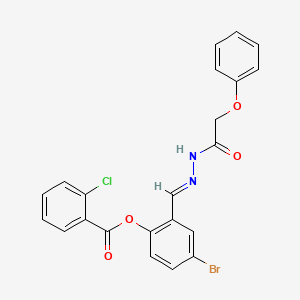
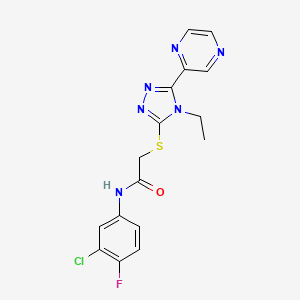
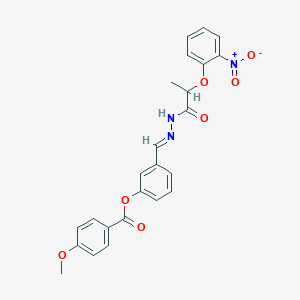
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B15086449.png)
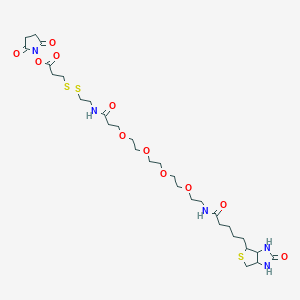
![8-{[2-(Dimethylamino)ethyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15086452.png)
![2-amino-6-benzyl-4-(4-bromophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15086460.png)
